5-Methyl-2-hexene
Overview
Description
- 5-Methyl-2-hexene is an alkene with the chemical formula C<sub>7</sub>H<sub>14</sub> .
- It is also known as 5-methylhex-2-ene or (E)-5-Methyl-2-hexene .
- The compound contains a double bond between the second and third carbon atoms in the hexane chain.
Synthesis Analysis
- 5-Methyl-2-hexene can be synthesized through various methods, including elimination reactions from appropriate precursors.
- One synthetic route involves the dehydration of 5-methyl-2-hexanol.
Molecular Structure Analysis
- The molecular formula is C<sub>7</sub>H<sub>14</sub> .
- The compound has a double bond between the second and third carbon atoms.
- The IUPAC name is (2E)-5-Methyl-2-hexene .
Chemical Reactions Analysis
- 5-Methyl-2-hexene can undergo various reactions typical of alkenes, such as addition reactions with halogens (e.g., bromine) and hydrogenation .
Physical And Chemical Properties Analysis
- Density : 0.7±0.1 g/cm³
- Boiling Point : 88.4±7.0 °C
- Flash Point : -5.1±9.2 °C
- Refractive Index : 1.414
- Polarizability : 13.7±0.5 x 10⁻²⁴ cm³
Scientific Research Applications
1. Thermal Rearrangements and Pyrolysis Studies
5-Methyl-2-hexene is used in studying thermal rearrangements and pyrolysis. Bozkaya and Özkan (2012) conducted a theoretical investigation using density functional theory and other high-level ab initio methods to explore the potential energy surface for the thermal rearrangement of related systems, providing insights relevant to pyrolysis experiments (Bozkaya & Özkan, 2012).
2. Catalytic Isomerization Research
Research on catalytic isomerization, such as the study by Abbot et al. (1985), involves 5-Methyl-2-hexene and similar compounds. This study explored the isomerization of 1-hexene on ZSM-5 zeolite, observing products formed through various processes including double bond shift and skeletal rearrangement (Abbot, Corma, & Wojciechowski, 1985).
3. Studies on Vibrational Energy Relaxation
Wrigley, Smith, and Rabinovitch (1983) extended the study of the rate of vibrational energy relaxation to systems like 5-Methyl-2-hexene. Their research provides insights into the relaxation times and mode-specific chemistry relevant to such systems (Wrigley, Smith, & Rabinovitch, 1983).
4. Mass Spectrometric Decomposition Studies
Falick et al. (1980) investigated the unimolecular decompositions of 2-methyl-1-hexene and related compounds, providing insights into the behavior of molecules under electron impact and field ionization, which are relevant to understanding the decomposition processes of 5-Methyl-2-hexene and similar compounds (Falick et al., 1980).
5. Polymerization and Copolymerization Research
Hanifpour et al. (2016) conducted research on 1-hexene homopolymerization and copolymerization using metallocene catalysts. Their findings on the incorporation of functional monomers to the poly1-hexene backbone and the study of unsaturated structures are relevant to the broader understanding of the polymerization of compounds like 5-Methyl-2-hexene (Hanifpour, Bahri‐Laleh, Nekoomanesh‐Haghighi, & Karimi, 2016).
Safety And Hazards
- 5-Methyl-2-hexene is flammable and may cause skin irritation.
- It is toxic to aquatic life with long-lasting effects.
Future Directions
- Further research could explore its applications in organic synthesis, polymerization, or as a starting material for other compounds.
Please note that this analysis is based on available information, and further studies may provide additional insights. If you need more details or have specific questions, feel free to ask! 😊
properties
IUPAC Name |
(E)-5-methylhex-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-5-6-7(2)3/h4-5,7H,6H2,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBKCPRDHLITSE-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025647 | |
Record name | (2E)-5-Methyl-2-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-hexene | |
CAS RN |
7385-82-2, 3404-62-4, 3404-65-7 | |
Record name | (2E)-5-Methyl-2-hexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7385-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-hexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-3-hexene (cis,trans) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2-hexene, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007385822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-5-Methyl-2-hexene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73936 | |
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Record name | 2-Hexene, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2E)-5-Methyl-2-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-5-methylhex-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-METHYL-2-HEXENE, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW7740XCM7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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